An In-depth Technical Guide to the Chemical Properties and Applications of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH)
An In-depth Technical Guide to the Chemical Properties and Applications of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH)
This guide provides a comprehensive technical overview of N-Carbobenzyloxy-L-leucyl-L-tyrosine (Cbz-Leu-Tyr-OH), a protected dipeptide of significant interest in peptide chemistry, drug discovery, and biochemical research. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous structures and established principles of peptide science to offer a robust resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Cbz-Protected Dipeptides
N-protected dipeptides are fundamental building blocks in the synthesis of more complex peptides and peptidomimetics.[][2] The Carbobenzyloxy (Cbz or Z) group, a classic and still widely used amine protecting group, offers stability under a range of conditions and can be removed cleanly by catalytic hydrogenolysis.[3][4] Cbz-Leu-Tyr-OH, comprising the amino acids Leucine and Tyrosine, is of particular interest due to the biological significance of its constituent residues. Leucine is a key regulator of muscle protein synthesis, while Tyrosine is a precursor to important neurotransmitters and hormones.[5][6][7] This dipeptide, therefore, holds potential as a synthetic intermediate for bioactive peptides and as a tool for studying enzyme-substrate interactions.
Synthesis and Purification of Cbz-Leu-Tyr-OH
The synthesis of Cbz-Leu-Tyr-OH is most practically achieved through a solution-phase peptide coupling strategy. This involves the formation of a peptide bond between N-terminally protected Leucine (Cbz-Leu-OH) and a C-terminally protected Tyrosine derivative, followed by selective deprotection of the C-terminus.
Proposed Synthetic Workflow
A logical and commonly employed synthetic route is outlined below. This multi-step process is designed to ensure high yield and purity of the final product.
Figure 1: A proposed synthetic workflow for Cbz-Leu-Tyr-OH.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of L-Tyrosine Methyl Ester (H-Tyr-OMe)
-
Suspend L-Tyrosine in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature and stir until the L-Tyrosine has completely dissolved.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., methanol/ether) to yield H-Tyr-OMe as a hydrochloride salt.
Causality: The use of thionyl chloride in methanol is a classic and efficient method for the esterification of amino acids. The in situ generation of HCl from SOCl₂ and methanol catalyzes the reaction.
Protocol 2.2.2: Coupling of Cbz-L-Leucine and L-Tyrosine Methyl Ester
-
Dissolve Cbz-L-Leucine and 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add L-Tyrosine methyl ester hydrochloride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Causality: DCC is a common coupling reagent that activates the carboxylic acid of Cbz-L-Leucine. HOBt is added to suppress side reactions and reduce the risk of racemization.[8]
Protocol 2.2.3: Saponification of Cbz-Leu-Tyr-OMe
-
Dissolve the crude Cbz-Leu-Tyr-OMe in a mixture of an organic solvent (e.g., dioxane or methanol) and water.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.
-
Monitor the hydrolysis of the methyl ester by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
Causality: Saponification is a standard method for the hydrolysis of methyl esters.[9][10] The use of aqueous/organic solvent mixtures ensures the solubility of both the protected dipeptide ester and the hydroxide salt.
Purification
The final product, Cbz-Leu-Tyr-OH, can be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).[11]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Cbz-Leu-Tyr-OH. It is important to note that some of these values are estimated based on the properties of its constituent amino acids and analogous dipeptides due to the lack of direct experimental data.
| Property | Value |
| Molecular Formula | C₂₅H₃₀N₂O₆ |
| Molecular Weight | 454.52 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Melting Point | Not available. Likely to be higher than the individual protected amino acids. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Sparingly soluble in water. |
| Optical Rotation | As it is composed of L-amino acids, it will be optically active. The specific rotation has not been reported. |
Analytical Characterization
A comprehensive characterization of Cbz-Leu-Tyr-OH is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the Leucine and Tyrosine side chains, the peptide backbone, and the Cbz protecting group.
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, as well as the aromatic carbons of the Tyrosine and Cbz groups.[]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized dipeptide.[][12] Electrospray ionization (ESI) is a suitable technique for this purpose.
-
Expected [M+H]⁺: m/z 455.21
-
Expected [M+Na]⁺: m/z 477.19
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for assessing the purity of Cbz-Leu-Tyr-OH.[11] A gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is a common mobile phase for peptide analysis.
Handling, Storage, and Stability
-
Handling: Standard laboratory safety precautions should be observed when handling Cbz-Leu-Tyr-OH, including the use of personal protective equipment (gloves, lab coat, and safety glasses).
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, it is advisable to keep it in a tightly sealed container at low temperatures (e.g., -20°C).
-
Stability: Cbz-protected peptides are generally stable under normal laboratory conditions. However, they are sensitive to strong acids and bases, and catalytic hydrogenation will cleave the Cbz group.
Potential Applications in Research and Development
Cbz-Leu-Tyr-OH is a versatile molecule with several potential applications in scientific research and drug development.
Intermediate in Peptide Synthesis
The primary application of Cbz-Leu-Tyr-OH is as a building block for the synthesis of larger peptides. The free carboxylic acid allows for further coupling at the C-terminus, while the Cbz group can be selectively removed to allow for N-terminal elongation.
Enzyme Substrate and Inhibitor Studies
Given its composition, Cbz-Leu-Tyr-OH could serve as a potential substrate or inhibitor for various proteases. Furthermore, the Tyrosine residue makes it an interesting candidate for studying the activity of tyrosinase, an enzyme involved in melanin synthesis.[6][7][13]
Figure 2: Potential enzymatic interactions of Cbz-Leu-Tyr-OH.
Drug Discovery and Development
The dipeptide scaffold of Cbz-Leu-Tyr-OH can be modified to develop novel therapeutic agents. The incorporation of this dipeptide into larger molecules may influence their biological activity and pharmacokinetic properties.
Conclusion
Cbz-Leu-Tyr-OH is a valuable, albeit not extensively characterized, protected dipeptide with significant potential in peptide chemistry and related fields. This guide provides a comprehensive framework for its synthesis, purification, characterization, and potential applications, based on established scientific principles and data from analogous compounds. As research in peptide-based therapeutics continues to expand, the utility of such well-defined building blocks will undoubtedly grow.
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- Muñoz-Muñoz, J. L., et al. (2015). Kinetic characterization of substrate-analogous inhibitors of tyrosinase. IUBMB Life, 67(10), 786-94.
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